

# Spectroscopic Characterization of Dimethyl Bromomalonate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl bromomalonate*

Cat. No.: *B1294421*

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **dimethyl bromomalonate** (CAS No: 868-26-8), a crucial reagent in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **dimethyl bromomalonate** is  $C_5H_7BrO_4$ , with a molecular weight of 211.01 g/mol .<sup>[1]</sup> The structural characterization of this compound is routinely achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **dimethyl bromomalonate**, both  $^1H$  and  $^{13}C$  NMR spectra are relatively simple and highly informative.

Table 1:  $^1H$  NMR Spectroscopic Data for **Dimethyl Bromomalonate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.85	Singlet	1H	CH-Br
~3.85	Singlet	6H	2 x O-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Dimethyl Bromomalonate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (Ester carbonyl)
~54	O-CH <sub>3</sub> (Methyl)
~40	CH-Br (Methine)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dimethyl bromomalonate** is characterized by strong absorptions corresponding to the carbonyl groups of the esters and the carbon-halogen bond.

Table 3: Key IR Absorption Frequencies for **Dimethyl Bromomalonate**

Wavenumber (cm $^{-1}$ )	Intensity	Functional Group Assignment
~1740-1760	Strong	C=O stretch (Ester)
~1200-1300	Strong	C-O stretch (Ester)
~2950-3000	Medium	C-H stretch (Alkyl)
~600-700	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **dimethyl bromomalonate** shows the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments are observed in a roughly 1:1 ratio for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .

Table 4: Key Mass Spectrometry Data (m/z) for **Dimethyl Bromomalonate**

m/z	Relative Intensity	Assignment
210/212	Moderate	$[\text{M}]^+$ (Molecular ion)
151/153	High	$[\text{M} - \text{COOCH}_3]^+$
131	Moderate	$[\text{M} - \text{Br}]^+$
59	High	$[\text{COOCH}_3]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 10-20 mg of **dimethyl bromomalonate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
  - Use a 300 MHz or higher field NMR spectrometer.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.

- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Co-add 8-16 scans to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgppg30 on Bruker instruments).[\[2\]](#)
  - Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals.
  - A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the spectrum and perform baseline correction.
  - Reference the spectrum to the TMS signal at 0 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

FT-IR Data Acquisition (Attenuated Total Reflectance - ATR):[\[3\]](#)[\[4\]](#)

- Sample Preparation: As **dimethyl bromomalonate** is a liquid, no specific sample preparation is required for ATR-FTIR.
- Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
  - Place a small drop of **dimethyl bromomalonate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to obtain a high-quality spectrum.
- Data Processing:
  - The instrument software will perform a Fourier transform to generate the infrared spectrum.
  - Identify and label the major absorption peaks.

## Mass Spectrometry

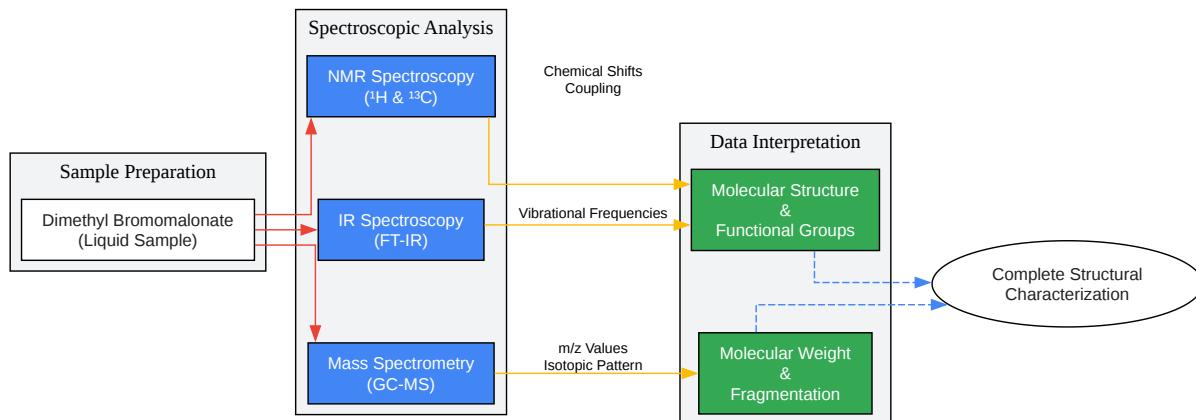
### GC-MS Data Acquisition:[5]

- Sample Preparation:
  - Prepare a dilute solution of **dimethyl bromomalonate** (e.g., 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
  - Ensure the sample is free of non-volatile impurities by filtering if necessary.
- Instrument Setup:
  - Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

- Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp to 250°C at a rate of 10-20°C/min.
- Set the injector temperature to 250°C and the transfer line temperature to 280°C.
- Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Data Acquisition:
  - Inject 1  $\mu$ L of the prepared sample solution into the GC.
  - The MS will acquire data in full scan mode over a mass range of m/z 40-400.
  - The ionization energy is typically set to 70 eV.
- Data Processing:
  - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **dimethyl bromomalonate**.
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and major fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **dimethyl bromomalonate**.

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Caption: Workflow for the spectroscopic characterization of **dimethyl bromomalonate**.

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